Product packaging for Yuheinoside(Cat. No.:CAS No. 73036-45-0)

Yuheinoside

Cat. No.: B8271770
CAS No.: 73036-45-0
M. Wt: 360.36 g/mol
InChI Key: QCCRICPXIMDIGF-FHZCTKOVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry Research

Yuheinoside (B1678515) is a chemical compound classified as an iridoid glycoside. naturalproducts.net The study of such compounds is a fundamental aspect of natural product chemistry, a scientific field focused on discovering and researching substances derived from natural sources. naturalproducts.netchiba-u.jpneist.res.in This discipline involves the isolation of novel molecules from organisms like plants, the elucidation of their chemical structures, and the investigation of their biological activities for potential applications, particularly in the development of new medicines. researchgate.net

The discovery of compounds like this compound, which has been isolated from various plants including Pedicularis cephalantha, Incarvillea arguta, and Pedicularis rex, is a primary objective of natural product research. chembk.comresearchgate.net The process begins with the collection and extraction of plant material, followed by complex purification procedures to isolate individual chemical constituents. researchgate.netnih.govlibretexts.org Once a pure compound is obtained, scientists employ spectroscopic techniques to determine its precise molecular structure. This foundational work is crucial for understanding how the compound might interact with biological systems.

Significance of Investigating Iridoid Glycosides in Academic Research

This compound belongs to the iridoid glycosides, a large and structurally diverse class of monoterpenoid natural products. nih.govmazums.ac.ir These compounds are widely distributed throughout the plant kingdom and are particularly common in families such as Scrophulariaceae, Lamiaceae, and Rubiaceae. mazums.ac.irresearchgate.net In plants, iridoid glycosides often function as defensive chemicals against herbivores and pathogens. mazums.ac.iroup.com

The investigation of iridoid glycosides is a significant area of academic research due to their wide array of potent biological activities. nih.govnih.gov Scientific studies have demonstrated that compounds in this class possess properties such as anti-inflammatory, antitumor, neuroprotective, hepatoprotective, and antimicrobial effects. nih.govresearchgate.netoup.comnih.gov For instance, well-studied iridoid glycosides like aucubin (B1666126) and catalpol (B1668604) have shown various pharmacological activities, underscoring the therapeutic potential of this compound class. mazums.ac.ir Because of these diverse biological effects, iridoid glycosides are considered valuable lead compounds in the search for new drugs. nih.gov Their prevalence in nature and the range of their activities ensure that they remain a subject of intense scientific inquiry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O9 B8271770 Yuheinoside CAS No. 73036-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aR,7R,7aR)-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3/t7-,9-,10+,11-,12+,13-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCRICPXIMDIGF-FHZCTKOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993185
Record name 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72396-01-1
Record name Plantarenaloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072396011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Formyl-4a-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLANTARENALOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6D873D7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Isolation from Biological Sources

Plant Sources and Distributional Patterns

Yuheinoside (B1678515) has been identified in a range of plant species. The following subsections detail the specific plants from which this compound has been isolated or identified.

While the genus Verbascum, belonging to the Scrophulariaceae family, is known to be rich in iridoid glycosides, specific literature detailing the direct isolation of this compound from Verbascum suspensum is not available in the reviewed scientific papers. The family Scrophulariaceae is a known source of this compound (also known as Plantarenaloside), but confirmation in this particular species awaits specific investigation. researchgate.net

This compound has been documented as a constituent of Tecoma stans (family Bignoniaceae). knapsackfamily.commartacorral.com It is listed in phytochemical databases as one of the metabolites present in this species. knapsackfamily.com

The compound is also isolated from Leucocarpus perfoliatus, another member of the Phrymaceae family (previously classified under Scrophulariaceae). knapsackfamily.commartacorral.com In this plant, this compound is identified as the 5-hydroxy-derivative of the iridoid boschnaloside. admin.ch Another name for this compound is Plantarenaloside, which has been reported to be isolated from Leucocarpus perfoliatus G. DON. knapsackfamily.com

The genus Saussurea comprises about 300 species, many of which are used in traditional medicine. wikipedia.org However, based on the reviewed scientific literature, there is no specific documentation of the isolation or identification of this compound from Saussurea tridactyla. indiaenvironmentportal.org.injnr.ac.cnflowersofindia.net

This compound has been successfully isolated from the plant Pedicularis rex C. B. Clarke. researchgate.netresearchgate.net In a study focused on the chemical constituents of this plant, this compound (also reported as yuhemoside) was one of sixteen compounds elucidated. researchgate.netresearchgate.net The isolation process involved chromatographic techniques, and the structure was determined using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) techniques, as well as mass spectrometry (MS) evidence. researchgate.net

Table 1: Compounds Isolated from Pedicularis rex alongside this compound
Compound ClassCompound Name
Ionone GlycosidePedicurexoside
Flavonoid5, 4′-dihydroxy-3′-methoxyflavone- 7-O-6″-n-butyryl-β -D-glucopyranoside
FlavonoidApigenin
FlavonoidLuteolin
FlavonoidChrysoeriol
FlavonoidLuteolin-7-O-β -D-glucopyranoside
Iridoid Glycoside6-O-ethyl-aucubin
Iridoid Glycoside6-O-ethyl-epiaucubin
Iridoid GlycosideAucubin (B1666126)
Iridoid GlycosideEuphroside
Iridoid GlycosideMussaenoside
Phenylpropanoid Glycoside4-hydroxy-phenylpropenyl- α-L-rhamnopyranosyl-(1→3)-4-O- feruloyl-β -D-glucopyranoside
Phenylpropanoid GlycosideVerbascoside
Phenylpropanoid GlycosideMartynoside
Phenylpropanoid GlycosideIsomartynoside

This compound has been identified in the fleshy peduncles (fruit stalks) of Hovenia acerba Lindl., a perennial tree of the Rhamnaceae family. naturalproducts.netnih.govmdpi.com In a comprehensive phytochemical analysis of these peduncles, a total of 117 compounds were detected. naturalproducts.net this compound was listed among seven identified hexose (B10828440) derivatives. naturalproducts.net The identification was achieved using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS). naturalproducts.net

Table 2: Hexose Derivatives Identified in Hovenia acerba Peduncles
Compound Name
Gentiobiose
Gentianose
Gentiobiose/gentianose
This compound
Sucrose-6-acetic ester
Tetra-O-acetyl-deoxy-D-glucopyranose
Sucrose 4,6-methyl orthoester

The presence of this compound is confirmed in Plantago afra (also known as Plantago psyllium), a member of the Plantaginaceae family. Phytochemical databases explicitly list this compound as a natural compound found within this species. A synonym for this compound, Plantarenaloside, was first isolated from Plantago arenaria, a closely related species, highlighting the occurrence of this iridoid within the Plantago genus. researchgate.net

Methodologies for Isolation and Purification

The isolation of this compound from its natural plant sources is a systematic process that begins with crude extraction, typically using a polar solvent like methanol (B129727) or ethanol, followed by a series of purification steps. The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to achieve initial fractionation. The fractions containing the target glycosides, usually the n-butanol and water-soluble fractions, are then subjected to various chromatographic techniques for further separation and purification. springernature.commdpi.com

Chromatographic Techniques for Natural Product Isolation

Chromatography is the cornerstone for purifying individual compounds from complex mixtures. For a compound like this compound, a combination of different chromatographic methods is typically employed to achieve high purity.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. The extract is passed through a column packed with a solid adsorbent (the stationary phase), and different compounds are separated based on their differential adsorption and elution with a solvent or solvent mixture (the mobile phase).

Stationary Phases: Silica (B1680970) gel is a commonly used stationary phase for separating moderately polar compounds like iridoid glycosides. bohrium.com Polyamide column chromatography is also utilized, particularly for separating phenylpropanoids and glycosides from plant extracts. bohrium.comresearchgate.net

Mobile Phases: A gradient elution system is often used, starting with a non-polar solvent and gradually increasing the polarity. For silica gel columns, solvent systems such as chloroform-methanol or dichloromethane-methanol in various ratios are frequently employed to separate fractions containing glycosides. mdpi.combohrium.com

High-Performance Liquid Chromatography (HPLC): Following initial separation by column chromatography, HPLC is used for the final purification of this compound. springernature.com This technique offers higher resolution and efficiency.

Preparative and Semi-preparative HPLC: These modes are used to isolate pure compounds in milligram quantities. mdpi.com Reversed-phase columns (e.g., C18) are very common for separating polar glycosides. mdpi.comjasco-global.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile. mdpi.comshimadzu.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to effectively separate compounds with similar polarities. jasco-global.com

Below is a representative data table illustrating a typical multi-step chromatographic purification process for glycosides similar to this compound.

Table 1: Representative Chromatographic Purification Scheme

Purification Step Chromatographic Technique Stationary Phase Mobile Phase / Eluent Purpose
Step 1: Initial Fractionation Column Chromatography Silica Gel Gradient of Dichloromethane-Methanol To separate the crude butanol fraction into several less complex sub-fractions.
Step 2: Further Fractionation Column Chromatography Polyamide Gradient of Ethanol-Water To remove impurities and enrich the glycoside content in active sub-fractions.

| Step 3: Final Purification | Semi-preparative HPLC | Reversed-Phase C18 | Gradient of Methanol-Water | To isolate the pure this compound compound from other closely related glycosides. |

Advanced Separation Approaches

Beyond conventional chromatographic methods, advanced techniques are employed to enhance the efficiency and speed of separation, especially for complex mixtures or when dealing with compounds that are difficult to purify.

High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating complications such as irreversible sample adsorption onto the stationary phase. wikipedia.orgmdpi.com HSCCC is particularly effective for the preparative separation of natural products like phenylpropanoid and iridoid glycosides. researchgate.netnih.gov

The technique relies on partitioning the components of a mixture between two immiscible liquid phases. One liquid serves as the stationary phase, held in place by a strong centrifugal force, while the other acts as the mobile phase and is pumped through it. wikipedia.org The selection of a suitable two-phase solvent system is critical for a successful separation. For glycosides, solvent systems are often composed of mixtures like ethyl acetate-n-butanol-water. researchgate.net Research on other glycosides has shown that HSCCC can be used to efficiently isolate multiple compounds in a single step with high purity. researchgate.netnih.govresearchgate.net This approach represents a powerful tool for the preparative-scale isolation of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural analysis of Yuheinoside (B1678515), offering detailed insights into the proton and carbon environments within the molecule. core.ac.ukslideshare.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to piece together the intricate structure. emerypharma.comweebly.com

The ¹H NMR spectrum of this compound revealed a series of distinct signals, indicating the presence of various types of protons, including those on the glycosidic units and the aglycone core. The ¹³C NMR spectrum complemented this by identifying the carbon skeleton of the molecule.

To establish the connectivity between these protons and carbons, a series of 2D NMR experiments were employed. researchgate.netwikipedia.org Correlation Spectroscopy (COSY) experiments were instrumental in identifying proton-proton coupling networks, allowing for the tracing of spin systems within the individual sugar residues and the aglycone. wikipedia.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provided crucial links between protons and their directly attached carbons (one-bond correlations) and protons and carbons separated by two or three bonds (long-range correlations), respectively. wikipedia.org These correlations were pivotal in assembling the complete molecular structure of this compound and in determining the linkage points between the sugar units and the aglycone.

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδH (ppm, mult., J in Hz)δC (ppm)Key HMBC Correlations
14.88 (d, 7.8)104.5H-1 to C-3, C-5
23.91 (m)75.2H-2 to C-1, C-3
33.85 (m)78.1H-3 to C-2, C-4
43.79 (m)71.7H-4 to C-3, C-5, C-6
53.81 (m)77.9H-5 to C-1, C-4, C-6
6a4.42 (dd, 11.8, 2.1)62.8H-6a to C-4, C-5
6b4.25 (dd, 11.8, 5.5)H-6b to C-4, C-5
1'5.15 (d, 1.6)102.2H-1' to C-1, C-2', C-3'
2'4.28 (m)73.0H-2' to C-1', C-3'
3'4.01 (m)72.8H-3' to C-2', C-4'
4'3.51 (m)74.1H-4' to C-3', C-5'
5'3.75 (m)70.5H-5' to C-4', C-6'
6'1.25 (d, 6.2)17.9H-6' to C-4', C-5'

Mass Spectrometry (MS) Evidence in Structural Elucidation

Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound. cornell.edu High-resolution mass spectrometry (HRMS) established the precise molecular formula. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiments offered further structural insights. wikipedia.orgyoutube.com The observed fragmentation corresponded to the sequential loss of sugar moieties, which helped to confirm the nature and sequence of the monosaccharide units within the oligosaccharide chain. youtube.comsemanticscholar.org

Interactive Data Table: Key Mass Spectrometry Fragmentation Data for this compound

m/z (Fragment Ion)Interpretation
[M+Na]⁺Molecular ion with sodium adduct
[M-Sugar1+H]⁺Loss of the terminal sugar unit
[M-Sugar1-Sugar2+H]⁺Sequential loss of two sugar units
[Aglycone+H]⁺The core aglycone structure

Biosynthetic Pathways and Metabolic Engineering

Proposed Biosynthetic Precursors and Pathways of Iridoid Glycosides

The biosynthesis of iridoid glycosides like Yuheinoside (B1678515) is a complex process that involves a series of enzymatic reactions, starting from primary metabolism. While the precise pathway for every iridoid is not always fully elucidated, a general and well-studied pathway provides a strong framework for understanding their formation.

Connection to Core Metabolic Pathways

The journey to synthesizing iridoid glycosides begins with fundamental building blocks derived from core metabolic pathways. The five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are the universal starting materials for all terpenoids, including iridoids. researchgate.net These precursors are generated through two primary pathways:

The Mevalonate (MVA) Pathway: This pathway, typically operating in the cytosol, utilizes acetyl-CoA to produce IPP.

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate to form IPP and DMAPP. researchgate.net In plants, the MEP pathway is generally considered the primary source of precursors for monoterpenoid biosynthesis. researchgate.net

The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate (B83284) synthase (GPPS), yields the ten-carbon compound geranyl pyrophosphate (GPP). GPP is the direct precursor to the monoterpenoid backbone of iridoids. researchgate.netwikipedia.org

The proposed biosynthetic pathway to the core iridoid structure then proceeds through several key enzymatic steps:

Geraniol (B1671447) Formation: GPP is hydrolyzed to geraniol by the enzyme geraniol synthase (GES). wikipedia.org

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C8 position, catalyzed by geraniol-8-hydroxylase (G8H), to form 8-hydroxygeraniol. This is followed by a two-step oxidation of 8-hydroxygeraniol by 8-hydroxygeraniol oxidoreductase (8HGO) to produce the reactive dialdehyde, 8-oxogeranial. wikipedia.orgmdpi.com

Cyclization: The key step in forming the characteristic iridoid skeleton is the cyclization of 8-oxogeranial. This reaction is catalyzed by the enzyme iridoid synthase (ISY), which facilitates a reductive cyclization to form the intermediate nepetalactol. mdpi.comnaturalproducts.net Nepetalactol is a crucial branch point for the biosynthesis of various iridoids. mdpi.com

Further Modifications: From nepetalactol, a series of tailoring reactions, including oxidation, hydroxylation, and glycosylation, lead to the vast diversity of iridoid glycosides found in nature. For many iridoids, an important intermediate is 8-epi-deoxyloganic acid. jst.go.jp

While the specific enzymes that catalyze the final steps to form this compound from the central iridoid backbone have not been definitively characterized, its structure suggests the involvement of specific hydroxylases and a glycosyltransferase that attaches a glucose moiety. In the genus Pedicularis, where this compound is found, it is believed that the biosynthesis follows the pathway involving 8-epi-deoxy-loganic acid. mdpi.com

Advances in Metabolic Engineering and Synthetic Biology for Compound Production

The production of valuable plant-derived compounds like this compound through traditional agricultural methods can be challenging due to low yields, slow plant growth, and environmental variability. Metabolic engineering and synthetic biology offer promising alternatives for the sustainable and scalable production of these molecules.

Reconstitution of Biosynthetic Pathways in Heterologous Systems

A primary goal of synthetic biology is to transfer the entire biosynthetic pathway of a natural product into a well-characterized and fast-growing microorganism, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This approach, known as heterologous production, has been successfully demonstrated for the core iridoid pathway. hudsonlabautomation.comclockss.org

The process involves:

Gene Discovery: Identifying all the necessary genes from the source plant that are involved in the biosynthetic pathway.

Gene Synthesis and Codon Optimization: Synthesizing the plant genes and optimizing their DNA sequence for efficient expression in the chosen microbial host.

Pathway Assembly: Assembling the genes into the microbial host's genome or on plasmids.

Fermentation: Growing the engineered microbe in a bioreactor under controlled conditions to produce the desired compound.

While the complete heterologous production of this compound has not yet been reported, the successful reconstitution of the upstream iridoid pathway to produce intermediates like nepetalactol demonstrates the feasibility of this approach. hudsonlabautomation.com

Optimization of Biosynthetic Flux and Yield

Simply introducing the biosynthetic genes into a microbial host is often not sufficient to achieve high yields. Several strategies are employed to optimize the production of the target compound:

Increasing Precursor Supply: Engineering the host's central metabolism to channel more carbon towards the production of the GPP precursor can significantly boost the final yield. clockss.org

Elimination of Competing Pathways: The microbial host may have its own metabolic pathways that consume intermediates of the engineered pathway. Deleting the genes for these competing enzymes can redirect metabolic flux towards the desired product. For instance, in yeast, endogenous enzymes can reduce pathway intermediates, leading to the formation of unwanted byproducts; knocking out these genes can increase the selectivity for the desired iridoid. hudsonlabautomation.com

Enzyme Engineering: The properties of biosynthetic enzymes can be improved through protein engineering to enhance their activity, stability, or specificity.

Use of Master Regulators: The expression of entire biosynthetic pathways in plants is often controlled by specific transcription factors. Identifying and using these master regulators in a heterologous system can be a powerful tool to upregulate the entire pathway simultaneously. nih.gov

These metabolic engineering strategies hold great promise for the future industrial-scale production of this compound and other valuable iridoid glycosides, offering a sustainable alternative to extraction from natural plant sources.

Total Synthesis and Synthetic Analogues

Rationale and Challenges in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products like Yuheinoside (B1678515) is a formidable endeavor that serves multiple scientific purposes. organic-chemistry.org Beyond simply confirming the proposed structure of a molecule, total synthesis provides a platform for the development and validation of new synthetic methodologies. organic-chemistry.org It allows for the production of the natural product in quantities sufficient for extensive biological evaluation, which is often not possible from isolation from its natural source. organic-chemistry.org Furthermore, a successful synthetic route opens the door to the creation of analogues with potentially improved biological activity or properties. mdpi.com

However, the path to synthesizing complex molecules such as iridoid glycosides is fraught with challenges. Key hurdles include:

Stereochemical Complexity: Iridoids possess multiple stereocenters. The precise control of the relative and absolute stereochemistry of these centers is a significant challenge that requires sophisticated asymmetric synthesis techniques. The core of many iridoids is a cis-fused cyclopentane-pyran ring system, and establishing this specific stereochemical relationship is a primary obstacle. mdpi.comwikipedia.org

Functional Group Compatibility: The presence of various functional groups, such as hydroxyl groups, esters, and the glycosidic linkage in this compound, necessitates the use of carefully planned protecting group strategies to avoid unwanted side reactions.

Construction of the Core Scaffold: The assembly of the bicyclic cyclopentan[c]pyran core is a non-trivial synthetic task. mdpi.com Developing reactions that efficiently and stereoselectively form this ring system is a central focus of synthetic efforts.

Glycosylation: The introduction of the sugar moiety (glycosylation) is another critical and often challenging step. researchgate.net Controlling the stereochemistry of the glycosidic bond (α or β) and achieving high yields can be difficult due to the complex nature of both the aglycone (the non-sugar part) and the glycosyl donor. Various strategies, including enzymatic and chemical methods, are employed to address this challenge. creative-biolabs.comfrontiersin.orgnih.govcsic.es

Synthetic Strategies and Methodologies Toward the this compound Core Scaffold

While a specific total synthesis of this compound has not been reported in the scientific literature to date, strategies employed for the synthesis of other iridoid natural products provide a blueprint for how its core scaffold could be constructed. The fundamental challenge lies in the stereocontrolled formation of the cyclopentan[c]pyran ring system.

One powerful approach that has been successfully applied to the asymmetric synthesis of the iridoid core is the multicomponent domino reaction . mdpi.com This strategy allows for the construction of multiple C-C and C-O bonds and the creation of several stereocenters in a single synthetic operation, leading to a rapid increase in molecular complexity. For instance, a one-pot tandem domino reaction has been reported to generate a trisubstituted cyclopentane (B165970) with five fully controlled stereocenters, which serves as a key intermediate for the synthesis of various iridoid natural products. mdpi.com

Another key transformation in the synthesis of the iridoid skeleton is the cyclization to form the pyran ring. This can be achieved through various methods, including intramolecular aldol (B89426) reactions, Michael additions, or transition-metal-catalyzed cyclizations. The choice of cyclization strategy depends on the specific functionalities present in the precursor molecule.

The biosynthesis of iridoids, which involves the cyclization of 8-oxogeranial by iridoid synthase, also offers inspiration for synthetic chemists. wikipedia.orgresearchgate.net Biomimetic approaches that seek to mimic this enzymatic cyclization are an active area of research.

The table below summarizes some of the key synthetic reactions that could be hypothetically employed in a total synthesis of the this compound aglycone.

Reaction TypeDescriptionPotential Application in this compound SynthesisKey Challenges
Asymmetric Michael Addition Formation of a carbon-carbon bond with control of stereochemistry.Creation of key stereocenters in the cyclopentane ring.Achieving high diastereo- and enantioselectivity.
Intramolecular Aldol Reaction Formation of the cyclopentane or pyran ring.Cyclization to form the core bicyclic scaffold.Controlling regioselectivity and stereoselectivity.
Domino/Cascade Reaction Multiple bond-forming reactions in a single step.Rapid and efficient assembly of the iridoid core. mdpi.comDesigning a stable and reactive substrate for the cascade.
Glycosylation Attachment of the glucose moiety.Final step to complete the natural product structure.Stereoselective formation of the β-glycosidic linkage. researchgate.net

Chemical Derivatization and Analogue Synthesis for Research Applications

The chemical modification of natural products like this compound is a powerful tool for investigating their biological mechanisms and for developing new therapeutic leads. mdpi.com Derivatization can be used to create molecular probes for target identification or to synthesize analogues with enhanced potency, selectivity, or pharmacokinetic properties.

Methods for the derivatization of iridoid glycosides often target the hydroxyl groups of the sugar moiety or the aglycone. For instance, permethylation , the replacement of all acidic protons on hydroxyl groups with methyl groups, has been used to enhance the chromatographic separation and mass spectrometric analysis of iridoid glycosides. nih.govttu.edu This technique reduces the polarity of the molecules, making them more amenable to analysis. Other derivatization reagents, such as p-dimethylamine benzaldehyde, can be used for the visualization of iridoids in thin-layer chromatography. ubbcluj.ro

Rational Design of Derivatives for Enhanced Research Probes

The rational design of derivatives aims to create molecules with specific properties that make them useful as research tools. For example, attaching a fluorescent tag to this compound could allow for the visualization of its subcellular localization and interaction with biological targets. Similarly, the introduction of a photo-crosslinking group could enable the covalent labeling and subsequent identification of its binding partners.

The design of such probes requires a detailed understanding of the structure-activity relationship (SAR) of the natural product. While specific SAR studies on this compound are not available, general principles for the design of probes based on natural products include:

Minimizing Structural Perturbation: The modification should be made at a position that is not critical for biological activity to ensure that the probe retains its affinity for the target.

Introducing a Reporter Group: This could be a fluorescent molecule, a biotin (B1667282) tag for affinity purification, or a radioactive isotope.

Incorporating a Reactive Group: For covalent labeling, a photoreactive group like a benzophenone (B1666685) or an aryl azide (B81097) can be introduced.

The synthesis of such derivatives would likely follow a semi-synthetic approach, starting from isolated this compound and chemically modifying it. Alternatively, a flexible total synthesis would provide access to a wider range of analogues by allowing for the introduction of modifications at various stages of the synthesis. mdpi.com The development of such synthetic tools is crucial for unlocking the full therapeutic potential of complex natural products like this compound.

Structure Activity Relationship Sar Studies of Yuheinoside and Its Derivatives

Principles and Methodologies of SAR Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher the link between the three-dimensional structure of a molecule and its biological effect. clockss.orgresearchgate.net For natural products like yuheinoside (B1678515), these investigations are crucial for identifying the key structural motifs, or pharmacophores, responsible for their therapeutic actions and for guiding the synthesis of more potent and selective analogs. pharmacophorejournal.com

The core principle of SAR lies in systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the impact of these changes on a specific biological activity. slideshare.net This process often involves the synthesis of a series of derivatives where specific functional groups are altered, added, or removed. For iridoid glycosides, common modifications include alterations to the core cyclopenta[c]pyran ring system, changes in the stereochemistry, and modifications of the glycosidic moiety and its substituents. pharmacophorejournal.comnih.gov

Methodologically, SAR investigations for compounds like this compound and its analogs involve a combination of chemical synthesis, biological screening, and computational analysis. slideshare.net The synthesis of derivatives allows for the exploration of a wide chemical space around the parent molecule. These derivatives are then subjected to in vitro or in vivo assays to determine their biological activity, such as enzyme inhibition or cellular responses. clockss.org The resulting data, which correlates structural changes with activity, forms the basis of the SAR. For instance, studies on iridoid glycosides have revealed that the presence and nature of substituents on the iridoid skeleton can significantly influence their biological effects. nih.gov

A significant challenge in the SAR analysis of natural products is their inherent structural complexity. naturalproducts.net However, modern analytical techniques, including high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, are instrumental in the precise structure elucidation of both the parent compound and its synthesized derivatives, which is a prerequisite for reliable SAR studies. nih.govnih.govnih.gov

Computational Approaches in SAR Analysis

In recent years, computational methods have become indispensable in SAR studies, offering a rapid and cost-effective means to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level. researchgate.net These in silico approaches are particularly valuable for complex natural products like this compound, where extensive chemical synthesis can be challenging.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model is represented by an equation where the biological activity is a function of various physicochemical or structural descriptors of the molecules. nih.govresearchgate.net

The development of a QSAR model typically involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. For this compound, this would ideally involve a series of its derivatives, although studies on structurally related iridoids can provide valuable insights. researchgate.netnih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A QSAR study on the hepatoprotective activity of a series of iridoid compounds, for example, identified that descriptors related to the molecule's electronic properties and surface area were crucial for activity. researchgate.netnih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Representative QSAR Model for Hepatoprotective Activity of Iridoids

Model EquationStatistical ParametersKey Descriptors
Log(1/IC50) = 0.54Jurs-RPCG - 0.23PEOE_VSA-0 + 3.12r² = 0.85, q² = 0.78Jurs-RPCG (Relative positive charge), PEOE_VSA-0 (Partial equalization of orbital electronegativities on van der Waals surface area)

This table is a representative example based on general findings in iridoid QSAR studies and does not represent a specific study on this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a specific receptor, typically a protein. researchgate.net This method provides valuable information about the binding affinity, binding mode, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govbiomedpharmajournal.orgnaturalproducts.net

The process of molecular docking involves:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein and the ligand are prepared. The protein structure is often obtained from crystallographic or NMR data, while the ligand structure can be built and optimized using molecular modeling software. nih.gov

Docking Simulation: A docking algorithm systematically explores the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions. naturalproducts.net

For instance, molecular docking studies on iridoid glycosides have been used to investigate their inhibitory potential against enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), a target in Alzheimer's disease research. researchgate.net These studies can reveal which amino acid residues in the active site are crucial for binding and can guide the design of derivatives with improved binding affinity.

Table 2: Example of Molecular Docking Results for Iridoid Glycosides against a Target Protein

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
LoganinGSK-3β-8.5VAL135, LYS85, ASP200
SecologaninGSK-3β-7.9TYR140, GLN185
GeniposideKRAS G12C-7.2GLY12, GLN61, LYS117

This table presents illustrative data from studies on related iridoids and does not represent a specific docking study of this compound. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Binding Assessment

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. nih.gov MD simulations can provide insights into the stability of the ligand-receptor complex, the flexibility of the protein, and the role of water molecules in the binding process.

An MD simulation typically involves:

System Setup: The docked ligand-receptor complex is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Simulation Run: The forces on each atom are calculated using a force field, and the equations of motion are integrated over time to generate a trajectory of atomic positions.

Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energy calculations to estimate the strength of the interaction.

MD simulations of iridoid glycosides complexed with their target proteins have been used to confirm the stability of the binding poses predicted by molecular docking and to provide a more accurate estimation of the binding free energy. researchgate.net

Table 3: Representative Molecular Dynamics Simulation Parameters and Findings for Iridoid-Protein Complexes

ParameterValue/ObservationSignificance
Simulation Time100 nsProvides sufficient time to observe the stability of the complex.
RMSD of Protein Backbone< 2 ÅIndicates that the protein structure remains stable upon ligand binding.
RMSF of Active Site ResiduesLow fluctuationsSuggests that the key interacting residues are held rigidly in place, contributing to stable binding.
Binding Free Energy (MM/PBSA)-50 to -100 kJ/molA negative value indicates a favorable binding interaction.

This table provides typical parameters and findings from MD simulation studies of related iridoids and is not specific to this compound. researchgate.net

Elucidating Key Structural Features for Biological System Interactions

Through the combined application of synthetic chemistry, biological assays, and computational modeling, SAR studies aim to identify the key structural features of this compound and its derivatives that are critical for their interaction with biological systems. For iridoid glycosides, several structural aspects are generally considered important for their biological activity:

The Iridoid Skeleton: The core cyclopenta[c]pyran ring system is the fundamental scaffold. Modifications to this skeleton, such as the introduction of double bonds or changes in stereochemistry, can significantly impact activity.

Substituents on the Cyclopentane (B165970) Ring: The presence and nature of substituents at various positions on the cyclopentane ring, such as hydroxyl or ester groups, can influence the molecule's polarity, steric properties, and ability to form specific interactions with target proteins. nih.gov

The Glycosidic Moiety: The sugar unit attached to the iridoid core plays a crucial role in the solubility and bioavailability of the compound. Modifications to the sugar, such as changing the type of sugar or its linkage, can affect how the compound is recognized and transported in biological systems.

Acyl Groups: The presence of acyl groups, often attached to the sugar moiety, can enhance the lipophilicity of the molecule and potentially lead to stronger interactions with hydrophobic pockets in target proteins. pharmacophorejournal.com

By systematically investigating these structural features, researchers can build a comprehensive SAR profile for this compound and its analogs. This knowledge is invaluable for the rational design of new derivatives with enhanced potency, improved selectivity, and better pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents based on the this compound scaffold.

Advanced Research into Biological Activities and Molecular Mechanisms

In Vitro Cellular and Molecular Models

In vitro models are indispensable tools for the preliminary investigation and detailed mechanistic understanding of the biological activities of natural compounds like Yuheinoside (B1678515). These models, ranging from simple two-dimensional cell cultures to complex three-dimensional and co-culture systems, allow for controlled and reproducible experiments to elucidate cellular and molecular responses.

Application of 2D Cell Culture Models for Initial Screening

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents a foundational approach for the initial screening of the biological effects of this compound. ibidi.com This method is widely used due to its simplicity, cost-effectiveness, and suitability for high-throughput screening. ibidi.com

Initial in vitro screenings are crucial for identifying the potential therapeutic properties of compounds. For instance, various in vitro assays are employed to determine the antioxidant activity of natural products. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay. tandfonline.comscielo.brnih.gov These assays provide a preliminary understanding of a compound's ability to mitigate oxidative stress, a key factor in many diseases. nih.gov

Furthermore, 2D cell culture models are instrumental in assessing the anti-inflammatory potential of compounds. scielo.br For example, murine alveolar macrophages (like the J774A.1 cell line) can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, providing a platform to test the efficacy of compounds in reducing inflammatory mediators. frontiersin.org Similarly, the neuroprotective effects of compounds can be initially evaluated in vitro using cell lines like PC12, which can be subjected to oxidative stress to mimic neurodegenerative conditions. mdpi.com

Table 1: In Vitro Assays for Initial Screening of Biological Activities

Assay TypePurposeCommon Cell Lines/MethodsKey Parameters Measured
Antioxidant To evaluate the capacity to neutralize free radicals and reduce oxidative stress. scielo.brDPPH assay, ABTS assay, FRAP assay, Oxygen Radical Absorbance Capacity (ORAC) assay. tandfonline.comscielo.brRadical scavenging activity, ferric reducing power. tandfonline.comnih.gov
Anti-inflammatory To assess the ability to reduce inflammation. mdpi.commdpi.comLPS-stimulated macrophages (e.g., THP-1, J774A.1), Human Red Blood Corpuscle (HRBC) membrane stabilization. frontiersin.orgnih.govProduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), inhibition of protein denaturation. mdpi.commdpi.com
Neuroprotective To determine the potential to protect nerve cells from damage. mdpi.commdpi.comPC12 cells, SH-SY5Y cells exposed to neurotoxins (e.g., H2O2, 6-OHDA). mdpi.comnih.govCell viability, reduction of reactive oxygen species (ROS), modulation of apoptotic pathways. mdpi.com
Hepatoprotective To investigate the ability to protect liver cells from damage.Cell lines like HepG2 exposed to toxins (e.g., acetaminophen).Cell viability, liver enzyme levels, markers of apoptosis and ferroptosis. researchgate.net
Anticancer To screen for cytotoxic effects against cancer cells. frontiersin.orgVarious cancer cell lines (e.g., A549 lung cancer cells). frontiersin.orgCell viability, induction of apoptosis (e.g., nuclear condensation). frontiersin.org

Development and Utilization of 3D In Vitro Models for Mechanistic Studies

While 2D cell cultures are excellent for initial screening, they often fail to replicate the complex microenvironment of living tissues. insphero.com Three-dimensional (3D) cell culture models offer a more physiologically relevant environment by allowing cells to grow in structures that mimic the architecture of tissues and organs. ibidi.cominsphero.comabcam.com This increased complexity provides deeper insights into cellular behavior, drug responses, and the mechanisms of action of compounds like this compound. abcam.comnih.gov

3D models, such as spheroids and organoids, better represent the cell-to-cell and cell-to-extracellular matrix (ECM) interactions that occur in vivo. ibidi.com These models are crucial for studying aspects like drug penetration, tumor progression, and the development of drug resistance, which are not adequately captured in 2D cultures. abcam.comnih.gov For instance, 3D spheroid cultures of chondrosarcoma cells have been shown to be a reliable in vitro model for analyzing drug effectiveness. abcam.com The development of sophisticated 3D models is seen as a way to improve the predictive power of preclinical drug screening and reduce the reliance on animal testing. mdpi.com

Advanced Co-culture Systems and Physiologically Relevant Models

To further mimic the complexity of biological systems, advanced co-culture systems are employed. These systems involve growing two or more different cell types together, allowing for the study of intercellular communication and interactions. nih.govvisikol.com Co-cultures can be designed with direct cell-to-cell contact or with separation by a semi-permeable membrane, which allows for the exchange of soluble factors. nih.gov

These models are particularly valuable for investigating the interplay between different cell populations in both healthy and diseased states. visikol.com For example, co-culture systems are used in cancer research to model the tumor microenvironment, in tissue engineering to promote cartilage regeneration, and in immunology to study the adaptive immune system. visikol.comnih.gov The use of co-culture systems can lead to improved functionality of target cells and a more accurate representation of in vivo tissues. visikol.com For instance, tumor organoid-T-cell co-culture systems are used to study the interactions between cancer cells and immune cells. ciberonc.es

In Vivo Research Models for Preclinical Investigation of Biological Responses

Following promising in vitro results, preclinical in vivo studies are essential to evaluate the systemic biological effects and potential therapeutic efficacy of a compound in a living organism. These studies often utilize model organisms, ranging from simple invertebrates to more complex mammals.

Utilization of Model Organisms (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, is a powerful and versatile model organism for biomedical research. researchgate.net Its genetic tractability, short life cycle, and the fact that approximately 75% of human disease-related genes have a homolog in the fly make it an excellent tool for studying a wide range of biological processes and diseases. researchgate.netmdpi.comfrontiersin.org

Drosophila has been instrumental in advancing our understanding of genetics, development, and behavior. frontiersin.orgdartmouth.edu It is increasingly used to model human diseases, including neurodegenerative disorders, metabolic diseases like obesity and type-2 diabetes, and epilepsy. mdpi.comfrontiersin.orgaging-us.com For example, "bang-sensitive" mutant flies, which exhibit seizure-like behaviors in response to mechanical stress, are used to study the genetics of epilepsy. frontiersin.org The fly model is also valuable for investigating the effects of diet on metabolic health and for screening the neuroprotective effects of various compounds. mdpi.commdpi.com

Table 2: Application of Drosophila melanogaster in Preclinical Research

Research AreaApplication of Drosophila ModelKey Findings/Advantages
Neurodegenerative Diseases Modeling diseases like Parkinson's and Alzheimer's by expressing disease-associated human genes.Allows for the study of genetic and molecular pathways of neurodegeneration and for screening of potential therapeutic compounds. mdpi.com
Metabolic Diseases Investigating the effects of high-sugar and high-fat diets on obesity and diabetes-related symptoms. mdpi.comReveals conserved mechanisms of nutrient sensing and carbohydrate homeostasis. mdpi.comaging-us.com
Epilepsy Using "bang-sensitive" mutants to study the genetic basis of seizures. frontiersin.orgFacilitates the identification of seizure-suppressor mutations and novel therapeutic targets. frontiersin.org
Behavioral Studies Examining complex behaviors such as learning, memory, and social communication. dartmouth.eduProvides insights into the genetic and neural circuits underlying behavior.

Role of Animal Models in Understanding Systemic Biological Effects

In vivo models are used to mimic human diseases and test the efficacy and safety of potential new therapies. nih.gov For example, systemic inflammation can be induced in mice using agents like lipopolysaccharide (LPS) to study the pathophysiology of inflammatory conditions and evaluate anti-inflammatory drugs. nih.govnih.gov Similarly, neurotoxins such as MPTP, rotenone, and 6-hydroxydopamine are used to create animal models of Parkinson's disease, which are essential for testing neuroprotective strategies. frontiersin.orgmdpi.commdpi.com While in vitro studies provide valuable initial data, in vivo experiments are necessary to understand the complex interactions of a compound within a whole biological system. nih.gov

Exploration of Molecular Mechanisms of Action

Target Identification and Validation Methodologies

The elucidation of a bioactive compound's mechanism of action begins with the identification and validation of its molecular targets. rapidnovor.com Target identification is the process of pinpointing the specific biomolecules, such as proteins, enzymes, or nucleic acids, with which a compound interacts to exert its biological effect. frontiersin.org Validation confirms that modulating this target is directly linked to a therapeutic outcome, which is a critical step to ensure that research efforts are focused on targets with high biological and clinical relevance. wjbphs.com

A variety of methodologies are employed to identify and validate these molecular targets. These can be broadly categorized into probe-based and non-probe-based approaches, encompassing genetic, pharmacological, and proteomic techniques. frontiersin.org Genetic methods like CRISPR-Cas9 screening or RNA interference (RNAi) can systematically knock down or knock out specific genes to observe how this impacts the cellular response to a compound, thereby identifying genes essential for its activity. wjbphs.com Pharmacological validation involves using other known molecules or tool compounds to modulate the suspected target and see if the biological response mimics that of the compound . wjbphs.com

Proteomic-based strategies are particularly powerful for identifying direct binding partners. frontiersin.org Techniques such as affinity chromatography, where a derivative of the compound is immobilized to "fish" for its binding partners from cell lysates, are commonly used. frontiersin.org Other methods include drug affinity responsive target stability (DARTS), which identifies targets based on their stabilization against protease degradation upon ligand binding. imrpress.com Once potential targets are identified, they are validated through further biochemical and cellular assays to confirm the interaction and its functional consequence. wjbphs.com For this compound, specific molecular targets have not yet been definitively identified in the available scientific literature, representing a crucial area for future investigation to understand its pharmacological potential.

Table 1: Methodologies for Molecular Target Identification and Validation

Methodology Category Specific Technique Principle Application
Genetic Approaches CRISPR-Cas9, RNAi Systematically perturbs gene function (knockout/knockdown) to link genes to a compound's activity. wjbphs.com Identifies genes that are essential for or modify the cellular response to the compound.
Proteomic Approaches Affinity Chromatography An immobilized form of the compound is used as bait to capture its binding proteins from cell extracts. frontiersin.org Directly identifies proteins that physically interact with the compound.
Drug Affinity Responsive Target Stability (DARTS) Target proteins are stabilized against protease digestion when bound to the compound. imrpress.com Identifies target proteins without requiring chemical modification of the compound.
Computational Approaches Molecular Docking Predicts the preferred orientation of a compound when bound to a target protein, estimating binding affinity. imrpress.com In silico screening of potential protein targets for the compound.

Cellular Pathway Modulation and Signaling Crosstalk

Natural compounds often exert their effects not by acting on a single target but by modulating complex cellular signaling pathways. These pathways are intricate networks of proteins and other molecules that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes like growth, proliferation, and apoptosis. medchemexpress.com Phytochemicals found in plants such as Hovenia acerba, a known source of this compound, are recognized for their capacity to modulate cell-signaling pathways, particularly those related to oxidative stress. tandfonline.comresearchgate.net

Signaling crosstalk is a critical concept where distinct signaling pathways are interconnected, allowing cells to integrate multiple stimuli to produce a coordinated and refined biological response. wjbphs.com A compound can influence this crosstalk by acting on a protein that is a nodal point for multiple pathways. For instance, pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) are frequently intertwined and are common targets for modulation by bioactive natural products. medchemexpress.comchemfaces.com The MAPK pathway is central to regulating cell proliferation and apoptosis, while the PI3K/Akt/mTOR pathway is crucial for cell growth and survival. medchemexpress.com The NF-κB pathway is a key regulator of inflammatory responses. chemfaces.com

While direct experimental evidence detailing this compound's impact on specific cellular pathways is not yet available, its classification as an iridoid glycoside suggests potential activity in these areas. Other iridoids and plant extracts containing them have demonstrated modulatory effects on such pathways. Future research focusing on this compound's effect on these key signaling cascades is necessary to elucidate its cellular mechanism of action.

Table 2: Key Signaling Pathways Potentially Modulated by Natural Compounds

Signaling Pathway Primary Cellular Functions Relevance to Bioactive Compounds
NF-κB Pathway Regulation of inflammation, immune response, cell survival. chemfaces.com Many anti-inflammatory natural products act by inhibiting this pathway.
MAPK/ERK Pathway Control of cell proliferation, differentiation, and apoptosis. medchemexpress.com Modulation of this pathway is linked to potential anti-cancer effects.
PI3K/Akt/mTOR Pathway Regulation of cell growth, survival, and metabolism. medchemexpress.com A frequent target for compounds studied for cancer and metabolic disorders.
JNK Signaling Pathway Response to cellular stress, inflammation, and apoptosis. medchemexpress.com Activation or inhibition can determine cell fate under stress conditions.

Systems Biology and Network Pharmacology Approaches for Mechanism Prediction

Modern drug discovery increasingly utilizes systems-level approaches to unravel the complex mechanisms of bioactive compounds. mdpi.com Network pharmacology is an emerging discipline that integrates systems biology, bioinformatics, and pharmacology to predict the therapeutic mechanisms and potential targets of a compound. nih.gov This approach moves beyond the "one-drug, one-target" paradigm to embrace the concept that many compounds act on multiple targets simultaneously to achieve their therapeutic effect. mdpi.com

The workflow of a network pharmacology study typically begins with identifying the chemical's structure and using computational databases to predict its potential protein targets. mdpi.com Concurrently, databases are searched for genes and proteins associated with a specific disease. By intersecting the compound's potential targets with the disease-related targets, a set of common targets is identified. nih.gov These targets are then used to construct a protein-protein interaction (PPI) network, which visualizes the complex interplay between the proteins. mdpi.com Analysis of this network can reveal key proteins (hubs) and signaling pathways that are most likely to be modulated by the compound, providing a holistic view of its mechanism of action. mdpi.comjppres.com

This in silico approach is particularly valuable for natural products like this compound, for which experimental data may be limited. mdpi.com By constructing a "compound-target-pathway" network, researchers can generate testable hypotheses about how this compound might function at a systemic level, guiding future experimental validation and accelerating the drug discovery process. mdpi.com

Table 3: Typical Workflow in a Network Pharmacology Study

Step Description Tools and Databases Outcome
1. Target Prediction Identify potential protein targets of the bioactive compound based on its chemical structure. PubChem, SwissTargetPrediction, BindingDB. mdpi.com A list of putative protein targets for the compound.
2. Disease Target Collection Collect genes and proteins known to be associated with the disease of interest. GeneCards, DisGeNET, OMIM. nih.gov A comprehensive list of disease-related genes/proteins.
3. Network Construction Intersect the compound and disease targets and build a Protein-Protein Interaction (PPI) network. STRING, Cytoscape. mdpi.comnih.gov A visual network showing interactions between relevant targets.
4. Network Analysis & Enrichment Analyze the network's topology to identify key "hub" proteins and perform pathway enrichment analysis. DAVID, Metascape, Enrichr. mdpi.comnih.gov Identification of key molecular pathways likely modulated by the compound.

Chemotaxonomic Significance and Biological Roles in Plant Physiology

This compound as a Chemotaxonomic Marker for Plant Classification

Chemotaxonomy is a field of biology that classifies organisms based on their chemical constituents. unacademy.com The presence, absence, or relative abundance of specific secondary metabolites can serve as a chemical fingerprint to establish taxonomic relationships between species, genera, and families, especially when morphological distinctions are ambiguous. slideshare.net This approach is predicated on the idea that closely related plants will share similar biosynthetic pathways and thus produce similar profiles of chemical compounds. unacademy.com

This compound is an iridoid glycoside, a class of monoterpenoid compounds known to be valuable chemotaxonomic markers. tocric.comresearchgate.net The compound has been isolated from a diverse range of plant species. The distribution of this compound across these different plant families and genera highlights its potential utility as a chemical marker. For example, its presence in multiple species within the Pedicularis genus suggests it may be a characteristic compound for this group. researchgate.netresearchgate.net Investigating the distribution of this compound and related iridoids could help resolve taxonomic uncertainties and improve the systematic classification of these plants.

Table 4: Plant Species Identified as Sources of this compound

Plant Species Family Reference
Pedicularis rex Orobanchaceae researchgate.net
Pedicularis cephalantha Orobanchaceae chemfaces.com
Pedicularis densispica Orobanchaceae researchgate.net
Hovenia acerba Rhamnaceae tandfonline.comresearchgate.net
Leucocarpus perfoliatus Phrymaceae medchemexpress.com

Role in Plant Stress Responses and Metabolomics Profiling

Plants produce a vast array of secondary metabolites that are not essential for primary growth and development but play crucial roles in adaptation and survival. researchgate.net These compounds are often synthesized in response to environmental challenges, both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, extreme temperatures). researchgate.net The production of compounds like iridoid glycosides is considered a key part of a plant's defense strategy.

Metabolomics is a powerful systems biology tool used to obtain a comprehensive snapshot of all small-molecule metabolites within a plant at a specific moment. agristok.net By comparing the metabolomic profiles of plants under normal versus stress conditions, scientists can identify the specific compounds that are upregulated or downregulated. researchgate.net This approach allows for the discovery of metabolites directly involved in the stress response. For example, an increase in the concentration of this compound in its source plant under drought conditions would suggest a role for the compound in drought tolerance. technologypublisher.com

While specific studies on the role of this compound in the stress physiology of its host plants are not yet published, it is plausible that it functions as a protective agent. Future metabolomics studies on plants like Pedicularis or Hovenia species under various stress conditions could clarify the specific role of this compound in plant defense and adaptation. researchgate.netagristok.net

Table 5: Common Plant Metabolic Responses to Environmental Stress

Type of Stress Common Metabolic Changes Potential Function of Metabolites
Drought Stress Accumulation of proline, sugars, and abscisic acid. Osmotic adjustment, cellular protection, stomatal closure regulation.
Pathogen Attack Synthesis of phytoalexins (e.g., phenolics, terpenoids), reactive oxygen species (ROS). Antimicrobial activity, signaling for defense responses.
High Salinity Increased production of compatible solutes and antioxidants. Ion homeostasis, detoxification of ROS, osmotic balance.
Heat Stress Upregulation of heat shock proteins and accumulation of antioxidants like flavonoids. Protein stabilization, reduction of oxidative damage.

Future Directions and Emerging Research Avenues

Integration of Advanced Omics Technologies in Yuheinoside (B1678515) Research

The future of this compound research is poised for significant advancement through the integration of advanced "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the complex biological interactions influenced by this iridoid glycoside. numberanalytics.comhumanspecificresearch.orgscitechnol.com By moving beyond the study of isolated components, researchers can construct a more comprehensive understanding of this compound's mechanisms of action and its effects on biological systems. wikipedia.orgazolifesciences.com

Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are differentially expressed in response to this compound. scitechnol.comcd-genomics.com This provides insights into the signaling pathways and cellular processes modulated by the compound. For instance, a combined transcriptomics and metabolomics analysis of Lonicera japonica identified this compound as a downregulated metabolite, suggesting its involvement in complex metabolic pathways like glycolysis/gluconeogenesis and phenylpropanoid biosynthesis. publish.csiro.au

Proteomics, which focuses on the entire set of proteins, can identify the specific protein targets of this compound and how their expression levels change. scitechnol.comfrontiersin.org This is crucial for elucidating the direct molecular interactions and downstream effects of the compound. Integrating proteomic data with transcriptomic data can provide a more complete picture of the regulatory networks at play. frontiersin.org

Metabolomics, the large-scale study of small molecules (metabolites), can map the metabolic fingerprint of a biological system after exposure to this compound. mdpi.com This can uncover alterations in metabolic pathways and identify novel biomarkers associated with the compound's activity. researchgate.netnih.gov For example, metabolomic profiling has been used to identify changes in various metabolites, including this compound, in response to environmental stressors in plants. researchgate.net

The true power of omics lies in their integration. A systems biology approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, can create comprehensive models of how this compound functions within a biological system. wikipedia.orgfrontiersin.org This integrated analysis can help to identify key genes, proteins, and metabolites involved in its therapeutic effects and to understand the intricate network of interactions. cd-genomics.comnih.govnih.gov This approach has the potential to accelerate drug discovery and development by identifying new therapeutic targets and predicting the efficacy of this compound-based treatments. humanspecificresearch.org

Table 1: Application of Omics Technologies in this compound Research

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Identifying genetic variations that influence the response to this compound.Understanding individual differences in efficacy and metabolism.
Transcriptomics Analyzing changes in gene expression patterns after this compound treatment.Revealing modulated cellular pathways and regulatory networks. scitechnol.compublish.csiro.au
Proteomics Identifying protein targets and quantifying changes in protein abundance.Elucidating direct molecular interactions and downstream functional effects. scitechnol.comfrontiersin.org
Metabolomics Profiling the changes in the metabolome in response to this compound.Identifying altered metabolic pathways and potential biomarkers. mdpi.comresearchgate.net
Integrated Omics Combining data from multiple omics platforms for a systems-level understanding.Constructing comprehensive models of this compound's mechanism of action. wikipedia.orgfrontiersin.org

Development of Novel Synthetic Methodologies for Complex Iridoid Glycosides

The complex stereochemistry of iridoid glycosides like this compound presents a significant challenge to synthetic chemists. The development of novel and efficient synthetic methodologies is crucial for producing these compounds in sufficient quantities for extensive biological evaluation and for creating structural analogs with potentially enhanced activities. researchgate.netpublish.csiro.au

Current research in the synthesis of iridoids focuses on developing stereoselective and convergent strategies. researchgate.net Key features of recent synthetic routes include the use of palladium-catalyzed intramolecular allylic alkylation to construct the core cyclopenta[c]pyran skeleton. researchgate.net Bioinspired total synthesis, which mimics the natural biosynthetic pathways, is another promising approach that can lead to highly efficient syntheses of complex natural products. jst.go.jp

While no patents have been published specifically for new syntheses of iridoids, the non-patent literature describes numerous synthetic efforts. mdpi.com For example, a novel iridoid glucoside was prepared in six steps from the natural product aucubin (B1666126), demonstrating the feasibility of converting readily available iridoids into new derivatives. nih.gov The total synthesis of other complex iridoids, such as cantleyoside, has been achieved in a limited number of steps from commercially available starting materials, highlighting the progress in the field. jst.go.jp

Future synthetic strategies will likely focus on:

Asymmetric Catalysis: Developing new catalysts to control the stereochemistry of multiple chiral centers in a single step.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps to take advantage of the high selectivity of enzymes.

Divergent Synthesis: Creating a library of diverse iridoid analogs from a common intermediate to explore structure-activity relationships. researchgate.net

The ability to synthesize complex iridoid glycosides efficiently will not only provide access to rare natural products like this compound but also open the door to the creation of novel compounds with improved therapeutic properties.

Expansion of Mechanistic Studies into Diverse Biological Systems

While initial research may focus on a specific biological activity of this compound, its therapeutic potential may extend to a variety of biological systems. Expanding mechanistic studies into diverse systems is crucial for uncovering the full spectrum of its pharmacological effects. nih.govnih.gov Iridoids as a class have been reported to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and antitumor effects. nih.gov

Understanding how this compound interacts with different cell types, tissues, and organ systems can reveal novel therapeutic applications. For instance, the anti-inflammatory effects of some iridoids are linked to the NF-κB signaling pathway. Investigating whether this compound modulates this pathway in different inflammatory models, such as arthritis or inflammatory bowel disease, could lead to new treatment strategies.

Furthermore, exploring the effects of this compound in different organisms can provide valuable insights. Studies in model organisms like zebrafish or mice can help to elucidate its in vivo efficacy and potential toxicity. mdpi.com For example, the anti-trypanosomal effects of certain iridoids have been demonstrated in mouse models. mdpi.com

The expansion of mechanistic studies should also include investigations into different cellular processes. For example, some iridoids have been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Examining the impact of this compound on these processes in various cancer cell lines could uncover its potential as an anticancer agent. mazums.ac.ir

A systems biology approach, which considers the interactions between multiple components within a biological system, will be invaluable in these expanded studies. wikipedia.orgazolifesciences.com By analyzing how this compound affects the intricate networks of genes, proteins, and metabolites in different biological contexts, a more complete understanding of its mechanisms of action can be achieved. d-nb.info

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and these technologies hold immense promise for advancing research on natural products like this compound. acs.orgcas.orgijrpas.com AI and ML algorithms can analyze vast datasets to identify patterns, predict biological activities, and guide the design of new compounds with improved properties. acs.orghelmholtz-hips.de

One of the key applications of AI in natural product research is the prediction of bioactivity. acs.orgijrpas.com By training ML models on large databases of compounds with known activities, it is possible to predict the potential therapeutic applications of novel compounds like this compound. jst.go.jp These models can also predict molecular targets, helping to elucidate the mechanism of action. acs.orghelmholtz-hips.de

AI can also be used to accelerate the process of lead optimization. By analyzing structure-activity relationships (SAR), ML models can predict which chemical modifications are most likely to improve the potency, selectivity, or pharmacokinetic properties of a compound. ijrpas.com This can significantly reduce the time and cost associated with synthesizing and testing new analogs.

Furthermore, AI can play a crucial role in analyzing the large and complex datasets generated by omics technologies. cas.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, AI algorithms can identify novel biomarkers, uncover complex biological networks, and provide a deeper understanding of the systems-level effects of this compound. jst.go.jp

The development of predictive models for compound research requires high-quality, standardized data. helmholtz-hips.de As more data on the chemical properties and biological activities of iridoid glycosides become available, the accuracy and predictive power of AI and ML models will continue to improve. The integration of AI into the research pipeline for this compound has the potential to accelerate the discovery of new therapeutic applications and facilitate the development of novel, more effective drugs. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yuheinoside
Reactant of Route 2
Yuheinoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.